molecular formula C16H18Cl2N2O2S B7519449 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide

2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide

Cat. No.: B7519449
M. Wt: 373.3 g/mol
InChI Key: QPRHQSKHZQCBQK-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide is a chemical compound with a complex structure that includes a benzenesulfonamide core substituted with dichloro and dimethylamino-phenylethyl groups

Properties

IUPAC Name

2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O2S/c1-20(2)15(12-6-4-3-5-7-12)11-19-23(21,22)16-10-13(17)8-9-14(16)18/h3-10,15,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRHQSKHZQCBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(dimethylamino)-2-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Continuous flow reactors and automated systems can be employed to ensure consistent quality and to handle the potentially hazardous reagents safely.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.

    Oxidation: Sulfonic acids.

    Hydrolysis: Sulfonic acid and the corresponding amine.

Scientific Research Applications

2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound can be used as a tool to study enzyme inhibition and protein interactions.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N,N-dimethylsulfanilamide: Similar structure but with different substituents on the sulfonamide group.

    2,5-dichloro-N-(2,5-dimethoxyphenyl)benzenesulfonamide: Contains methoxy groups instead of dimethylamino-phenylethyl groups.

Uniqueness

2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities

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